4-Amino-6-nitroresorcinol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

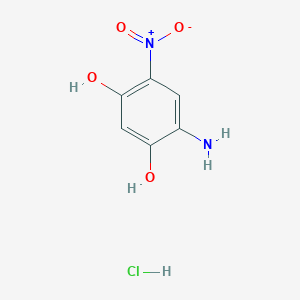

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647537 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883566-55-0 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-nitroresorcinol Hydrochloride: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-nitroresorcinol hydrochloride is a substituted aromatic compound belonging to the nitroresorcinol family. Its structure, featuring an amino group, a nitro group, and two hydroxyl groups on a benzene ring, makes it a compound of interest for various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups on the resorcinol scaffold imparts unique chemical reactivity and potential for diverse applications. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications, with a focus on providing a strong technical foundation for researchers.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 883566-55-0 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₄ | [1][2][3] |

| Molecular Weight | 206.58 g/mol | [1][2] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | 452.6°C at 760 mmHg (predicted for free base) | [4] |

| Solubility | Not available | |

| Flash Point | 227.5°C (predicted for free base) | [4] |

Note: Many of the physical properties are predicted and have not been experimentally verified. It is crucial for researchers to determine these properties experimentally for any new batch of the compound.

Chemical Structure

The chemical structure of this compound is paramount to understanding its reactivity.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be conceptualized based on the synthesis of structurally related compounds, such as 4,6-diaminoresorcinol dihydrochloride.[5][6][7] The likely precursor for this synthesis is 4,6-dinitroresorcinol. The overall strategy would involve the selective reduction of one nitro group of 4,6-dinitroresorcinol to an amino group, followed by the formation of the hydrochloride salt.

Hypothetical Synthetic Workflow

Sources

- 1. 883566-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 883566-55-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 883566-55-0(this compound) | Kuujia.com [kuujia.com]

- 4. echemi.com [echemi.com]

- 5. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]

- 6. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]

- 7. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Amino-6-nitroresorcinol hydrochloride

This guide offers a comprehensive technical overview of 4-Amino-6-nitroresorcinol hydrochloride (CAS No. 883566-55-0), a specialized aromatic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis logic, analytical methodologies, and critical safety protocols, providing a foundational understanding for its application in advanced chemical synthesis.

Core Chemical Identity and Properties

This compound is a substituted aromatic amine. The presence of hydroxyl, amino, and nitro functional groups on the benzene ring makes it a versatile, albeit reactive, chemical intermediate.[1] Its hydrochloride salt form generally enhances stability and solubility in aqueous media, which is a crucial consideration for reaction chemistry.

The strategic placement of the amino and nitro groups ortho and para to the hydroxyl groups significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 883566-55-0 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O₄ | [1][2] |

| Molecular Weight | 206.58 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

| MDL Number | MFCD09743907 | [1][2] |

| InChI Key | VXFGTUHRHMFGMQ-UHFFFAOYSA-N | [1] |

| SMILES | OC1=C(=O)C=C(N)C(O)=C1.[H]Cl | [3] |

Synthesis Pathway: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and prevent the formation of byproducts. While a direct, single-pot synthesis from resorcinol is challenging due to the formation of multiple isomers[5], a logical synthetic route can be devised based on established organic chemistry principles.

The process begins with the nitration of resorcinol. This step is critical, as controlling the extent of nitration is paramount. The subsequent selective reduction of one nitro group to an amine, followed by conversion to the hydrochloride salt, yields the final product. A related multi-step synthesis for 4,6-diamino-resorcinol hydrochloride involves sulfonation, nitration, hydrolysis, and then reduction, highlighting the complexity of controlling substitution on the resorcinol ring.[6]

A plausible synthesis workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Key Applications in Chemical Synthesis

As a functionalized intermediate, this compound is not typically an end-product but rather a building block for more complex molecules. Its derivatives are utilized in various industrial and research applications.

-

Dye Manufacturing: Aromatic amines and phenols are foundational components in the synthesis of azo dyes and other colorants. The specific substitution pattern of this molecule allows for the creation of specialized dyes, such as black dyes.[7]

-

Pharmaceutical Intermediates: The structure is suitable for creating heterocyclic scaffolds, which are prevalent in many biologically active compounds. The amino group provides a nucleophilic site for further reactions, while the nitro group can be reduced to another amine or serve as a directing group.[8]

-

High-Performance Polymers: The diamino derivative, 4,6-diaminoresorcinol, is a known precursor to polybenzoxazoles (PBOs).[5] These are high-performance polymers with exceptional thermal stability and mechanical strength, used in applications like protective apparel and aerospace components.[5]

Analytical Characterization: Ensuring Purity and Identity

Verifying the purity and identity of this compound is essential for its intended applications. High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector or Mass Spectrometry (MS) is the standard analytical technique.

Experimental Protocol: HPLC-PDA Method for Purity Analysis

This protocol is adapted from established methods for analyzing structurally similar aminophenol compounds.[9][10][11]

-

System Preparation:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[10]

-

Mobile Phase A: 0.05 M Acetic Buffer (pH 5.9) or water with 0.1% formic acid for MS compatibility.[9][10]

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a known volume (e.g., 10 mL) of a diluent (e.g., 50:50 water:acetonitrile) to create a stock solution.

-

Perform serial dilutions to generate calibration standards across the desired concentration range.

-

-

Sample Preparation:

-

Prepare the sample by dissolving a known quantity in the diluent to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.[10]

-

Gradient Program:

-

Start with an isocratic hold at 20% Mobile Phase B for 2-3 minutes.[10]

-

Implement a linear gradient to ramp up the concentration of Mobile Phase B as needed to elute the compound and any impurities.

-

Include a column wash and re-equilibration step at the end of the run.

-

-

PDA Detection: Monitor across a UV range (e.g., 210-400 nm) and extract the chromatogram at the wavelength of maximum absorbance (λmax) for the analyte.

-

-

Data Analysis:

-

Integrate the peak area of the analyte in both the standards and the sample.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of the sample from the calibration curve and calculate its purity.

-

Caption: General workflow for the analytical validation of this compound.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed.[2] Strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [3][12] |

| H315 | Causes skin irritation. | [3][12] | |

| H317 | May cause an allergic skin reaction. | ||

| H319 | Causes serious eye irritation. | [3][12] | |

| H335 | May cause respiratory irritation. | [3][12] | |

| Precautionary | P261 | Avoid breathing dust. | [3] |

| P270 | Do not eat, drink or smoke when using this product. | [13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid direct contact with skin and eyes. Prevent dust generation during handling.[14]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][14] Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound, CAS 883566-55-0, is a highly functionalized chemical intermediate with significant potential in the synthesis of dyes, pharmaceuticals, and advanced materials. Its utility is derived from the unique reactivity imparted by its amino, nitro, and hydroxyl groups. A thorough understanding of its synthesis, analytical characterization, and stringent safety protocols is crucial for its effective and safe application in research and development. This guide provides the foundational knowledge required for scientists and professionals to confidently incorporate this versatile compound into their work.

References

- Vertex AI Search. (n.d.). Cas no 883566-55-0 (this compound).

- ChemBK. (2024, April 9). 4-aminoresorcinol hydrochloride.

- Molbase. (n.d.). 2-Nitroresorcinol C6H5NO4, Formula,NMR,Boiling Point,Density,Flash Point.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). 4-Nitroresorcinol. PubChem.

- Google Patents. (n.d.). US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol.

- Google Patents. (n.d.). CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method.

- Matrix Scientific. (n.d.). 883566-55-0 Cas No. | this compound.

- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.

- Thermo Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 4-Amino-3-nitrobenzonitrile.

- Carl ROTH. (n.d.). Safety Data Sheet: Resorcinol.

- BLDpharm. (n.d.). 883566-55-0|4-Amino-6-nitrobenzene-1,3-diol hydrochloride.

- Eruditio: Indonesia Journal of Food and Drug Safety. (2024, May 2). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes.

- National Center for Biotechnology Information. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. 883566-55-0(this compound) | Kuujia.com [kuujia.com]

- 2. 883566-55-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 883566-55-0|4-Amino-6-nitrobenzene-1,3-diol hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 6. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 11. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Amino-6-nitroresorcinol Hydrochloride: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-Amino-6-nitroresorcinol hydrochloride, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, physicochemical properties, a putative synthetic pathway, and prospective applications.

Introduction and Significance

This compound is a fine chemical that belongs to the class of nitroaromatic compounds. Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core substituted with both an amino and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of these functional groups provides multiple reaction sites for derivatization, opening avenues for its use as a building block in the development of novel compounds, including potential pharmaceutical agents. The hydrochloride salt form generally enhances the stability and solubility of the parent amine, facilitating its handling and use in various chemical reactions. While not a widely studied compound, its unique substitution pattern warrants a closer examination of its properties and potential utility.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research and development setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-amino-6-nitrobenzene-1,3-diol,hydrochloride; 4-Amino-6-nitrobenzene-1,3-diol hydrochloride | [1] |

| CAS Number | 883566-55-0 | [2] |

| Molecular Formula | C₆H₇ClN₂O₄ | [2] |

| Molecular Weight | 206.59 g/mol | [2] |

| Appearance | Solid (form not specified in detail) | [3] |

| Hazard Identification | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [2][3] |

Safety and Handling:

This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation[2][3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier[3][4][5].

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, an amino group at position 4, and a nitro group at position 6. The hydrochloride salt is formed by the protonation of the amino group.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino group, and the hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the benzene ring, with the chemical shifts being highly dependent on the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, N-H stretching of the amino group, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (4-Amino-6-nitroresorcinol) and fragmentation patterns characteristic of the loss of functional groups.

Putative Synthetic Pathway

A detailed, experimentally verified synthesis protocol for this compound is not explicitly described in the available literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route can be proposed. The following multi-step synthesis starts from the readily available resorcinol.

The logical flow for the proposed synthesis is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Putative):

Step 1: Synthesis of 4,6-Dinitroresorcinol

This step is based on the well-established nitration of resorcinol. Several patents describe methods for the synthesis of 4,6-dinitroresorcinol[10][11].

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place a mixture of concentrated sulfuric acid and water, and cool it in an ice bath.

-

Nitration: Slowly add a solution of resorcinol in concentrated sulfuric acid to the cooled nitrating mixture (a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction. The causality behind using a cooled mixed acid is to generate the nitronium ion (NO₂⁺) in a controlled manner and prevent over-oxidation of the highly activated resorcinol ring.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the crude 4,6-dinitroresorcinol by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Step 2: Selective Reduction to 4-Amino-6-nitroresorcinol

The selective reduction of one nitro group in a dinitro aromatic compound can be challenging. The choice of reducing agent and reaction conditions is critical to avoid the formation of the diamino product. Reagents like sodium sulfide or ammonium sulfide are known to effect the selective reduction of one nitro group in the presence of another.

-

Reaction Setup: Dissolve the 4,6-dinitroresorcinol in a suitable solvent, such as aqueous ethanol.

-

Reduction: Prepare a solution of the reducing agent (e.g., sodium sulfide) and add it dropwise to the solution of the dinitro compound at a controlled temperature. The rationale for this selective reduction lies in the formation of a polysulfide species that acts as a milder reducing agent compared to catalytic hydrogenation.

-

Reaction Monitoring: Monitor the formation of the desired mono-amino product by TLC.

-

Work-up: After the reaction is complete, acidify the reaction mixture to precipitate the product.

-

Purification: Collect the crude product by filtration and purify it by a suitable method, such as column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 4-Amino-6-nitroresorcinol in a suitable organic solvent (e.g., ethanol or isopropanol).

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any excess HCl, and dry under vacuum.

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Scaffold for Medicinal Chemistry: The substituted resorcinol core can serve as a scaffold for the synthesis of compound libraries for screening against various biological targets. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The nitro group can be reduced to an amine, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions.

-

Precursor for Heterocyclic Synthesis: The ortho-relationship of the amino and hydroxyl groups provides a handle for the construction of various heterocyclic ring systems, such as benzoxazoles, which are privileged structures in medicinal chemistry.

-

Dye and Indicator Synthesis: Aromatic amines and phenols are common precursors for the synthesis of azo dyes and other chromophoric systems. The specific substitution pattern of this molecule could lead to dyes with interesting photophysical properties.

Conclusion

This compound is a chemical intermediate with a unique combination of functional groups that make it a potentially valuable building block in organic synthesis. While detailed studies on its reactivity and applications are not abundant, this guide provides a comprehensive overview of its known properties and a scientifically sound, albeit putative, synthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the proposed synthetic route and exploration of its reactivity are warranted to fully unlock its potential.

References

- Google Patents. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method.

- Google Patents. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.

- Google Patents. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol.

- Google Patents.

- Google Patents. US5371291A - Synthesis of 4,6-diaminoresorcinol.

-

Kuujia.com. Cas no 883566-55-0 (this compound).[Link]

-

PubChem. 4-Nitroresorcinol | C6H5NO4 | CID 76623.[Link]

-

HETEROCYCLES. Syntheses of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its bromination.[Link]

-

New Jersey Department of Health. Workplace Exposure Limits - Hazardous Substance Fact Sheet.[Link]

-

PubChem. 4-Aminoresorcinol | C6H7NO2 | CID 432827.[Link]

-

Journal of Chemical Research. Synthesis and NMR elucidation of novel octa-amino acid resorcin[12]arenes derivatives.[Link]

-

PubChem. 2-Nitroresorcinol | C6H5NO4 | CID 11760.[Link]

-

PubChem. 4-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 13408822.[Link]

-

NIST WebBook. 2,4,6-Trinitroresorcinol.[Link]

-

ResearchGate. IR spectrum of 4-amino-2-nitrophenol.[Link]

-

PubChem. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419.[Link]

Sources

- 1. 883566-55-0(this compound) | Kuujia.com [kuujia.com]

- 2. 883566-55-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminoresorcinol | C6H7NO2 | CID 432827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 2-Nitroresorcinol | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]

- 11. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]

- 12. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-6-nitroresorcinol hydrochloride from Resorcinol

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for producing 4-Amino-6-nitroresorcinol hydrochloride, a valuable chemical intermediate, starting from the readily available precursor, resorcinol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delineates a two-step synthetic route: the selective dinitration of resorcinol to yield 4,6-dinitroresorcinol, followed by the chemoselective reduction of one nitro group to the corresponding amine, and subsequent formation of the hydrochloride salt. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are central to this guide, ensuring scientific integrity and practical applicability.

Introduction

This compound is a key building block in the synthesis of various specialty chemicals and pharmaceutical compounds. Its unique trifunctional aromatic structure, featuring hydroxyl, amino, and nitro groups, allows for diverse subsequent chemical modifications. The synthesis of this molecule from resorcinol is a classic example of electrophilic aromatic substitution followed by selective reduction, presenting both opportunities and challenges in regioselectivity and chemoselectivity. This guide will navigate these challenges by providing a detailed, field-proven methodology.

Synthetic Pathway Overview

The synthesis of this compound from resorcinol is accomplished in two primary stages, as illustrated in the workflow diagram below. The initial step involves the carefully controlled dinitration of resorcinol to produce 4,6-dinitroresorcinol. The subsequent and more nuanced step is the selective reduction of one of the two nitro groups to an amino group, yielding 4-amino-6-nitroresorcinol, which is then converted to its stable hydrochloride salt.

Caption: Overall synthetic workflow from Resorcinol to the final hydrochloride salt.

Stage 1: Synthesis of 4,6-Dinitroresorcinol

The dinitration of resorcinol is a critical step where regioselectivity is paramount. Resorcinol is highly activated towards electrophilic substitution, with the hydroxyl groups directing ortho and para. Direct nitration can easily lead to the formation of undesired isomers, such as 2,4-dinitroresorcinol, and the over-nitrated, explosive 2,4,6-trinitroresorcinol (styphnic acid).[1][2] Therefore, precise control over reaction conditions is essential to maximize the yield of the desired 4,6-dinitro isomer.

Mechanistic Considerations for Selective Dinitration

The hydroxyl groups of resorcinol activate the 2-, 4-, and 6-positions for electrophilic attack. To favor dinitration at the 4- and 6-positions, a common strategy involves the use of protecting groups or carefully controlled reaction conditions. However, a direct, one-step nitration can be achieved with high selectivity by controlling the temperature and the composition of the nitrating agent. The use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures minimizes the formation of byproducts.[1][2]

Detailed Experimental Protocol for 4,6-Dinitroresorcinol

This protocol is adapted from established procedures and optimized for selectivity and yield.[1][2][3][4]

Materials and Equipment:

-

Resorcinol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Ice-salt bath

Procedure:

-

Preparation of the Reaction Vessel: In a 500 mL three-necked flask, place 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5 °C and 0 °C with continuous stirring.

-

Addition of Resorcinol: Slowly add 22 g (0.2 mol) of resorcinol in small portions to the cooled sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until all the resorcinol has dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the resorcinol solution using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 °C and 5 °C. After the addition is complete, continue stirring at this temperature for an additional 2 hours.

-

Reaction Quench and Product Isolation: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of 4,6-dinitroresorcinol will form.

-

Purification: Filter the crude product and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The product can be further purified by recrystallization from hot water or aqueous ethanol to yield bright yellow needles.

Expected Yield: 60-70%

Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of explosive byproducts.

-

Handle concentrated acids with extreme care.

Stage 2: Selective Reduction to 4-Amino-6-nitroresorcinol

The chemoselective reduction of one nitro group in the presence of another on an aromatic ring is a challenging yet crucial transformation in organic synthesis. For 4,6-dinitroresorcinol, the goal is to reduce one nitro group to an amine while leaving the other intact. The Zinin reduction, which employs sulfide reagents, is a well-established and effective method for such selective transformations.[5][6][7][8][9]

The Zinin Reduction: Mechanism and Selectivity

The Zinin reduction utilizes sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic medium. The selectivity of the reduction is influenced by the electronic and steric environment of the nitro groups. In the case of dinitrophenols, the nitro group that is less sterically hindered and/or electronically favored is preferentially reduced. The reaction proceeds through nitroso and hydroxylamino intermediates. The overall stoichiometry for the reduction using sodium sulfide can be represented as:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[5]

Caption: Simplified reaction pathway for the Zinin reduction.

Detailed Experimental Protocol for 4-Amino-6-nitroresorcinol

This protocol is based on established Zinin reduction procedures for dinitrophenols, adapted for 4,6-dinitroresorcinol.[10]

Materials and Equipment:

-

4,6-Dinitroresorcinol

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Deionized Water

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and thermometer

Procedure:

-

Reaction Setup: In a 1 L three-necked flask, dissolve 20 g (0.1 mol) of 4,6-dinitroresorcinol in 300 mL of a 1:1 mixture of ethanol and water.

-

Preparation of Reducing Agent: In a separate beaker, dissolve 36 g (0.15 mol) of sodium sulfide nonahydrate in 100 mL of deionized water.

-

Reduction Reaction: Gently heat the solution of 4,6-dinitroresorcinol to reflux. Add the sodium sulfide solution dropwise over a period of 1 hour. The color of the reaction mixture will change from yellow to a deep reddish-brown.

-

Reaction Monitoring: After the addition is complete, maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7. This should be done in an ice bath as the neutralization is exothermic. The product, 4-amino-6-nitroresorcinol, will precipitate out of the solution.

-

Purification: Filter the crude product and wash it with cold deionized water. The product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Expected Yield: 50-60%

Stage 3: Formation of this compound

The free amine, 4-amino-6-nitroresorcinol, can be unstable and prone to oxidation. Converting it to its hydrochloride salt enhances its stability and shelf-life, making it more suitable for storage and subsequent use.

Detailed Experimental Protocol for Hydrochloride Salt Formation

Materials and Equipment:

-

4-Amino-6-nitroresorcinol

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol

-

Beaker, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: Suspend the purified 4-amino-6-nitroresorcinol in ethanol in a beaker.

-

Acidification: While stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). A precipitate of the hydrochloride salt will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Filter the this compound and wash it with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4,6-Dinitroresorcinol | C₆H₄N₂O₆ | 200.11 | Yellow needles | 215-217 |

| 4-Amino-6-nitroresorcinol | C₆H₆N₂O₄ | 170.12 | Reddish-brown solid | N/A |

| This compound | C₆H₇ClN₂O₄ | 206.59 | Crystalline solid | N/A |

Note: Specific analytical data such as NMR and IR spectra should be acquired for each synthesized batch to confirm identity and purity.

Safety and Handling

-

Resorcinol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe skin burns and eye damage. Handle with extreme caution in a fume hood.

-

4,6-Dinitroresorcinol: Potentially explosive, especially when dry. Handle with care and avoid friction, shock, and heat.

-

Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to standard laboratory safety procedures.

Conclusion

The synthesis of this compound from resorcinol is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity and yield. This guide provides a detailed and scientifically grounded protocol for this synthesis, drawing upon established chemical principles and literature precedents. By following the methodologies outlined herein, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their applications.

References

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

-

Synthesis and NMR elucidation of novel octa-amino acid resorcinarenes derivatives.

- Zinin reaction. Wikipedia.

- Nitroresorcinol. Sigma-Aldrich.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investig

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google P

- Catalytic Transfer Hydrogen

- The Zinin Reduction of Nitroarenes - ResearchG

- Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange.

- 883566-55-0 Cas No.

- the zinin reduction 375 - Sciencemadness.org.

- Zinin Reduction | PDF - Scribd.

- US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google P

- 5236 (1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride Suppliers - Echemi.

- 4-NITROSORESORCINOL synthesis - ChemicalBook.

- 883566-55-0(this compound) Product Description - ChemicalBook.

- Tert-butyl 4-amino-4-(2-amino-2-oxoethyl)piperidine-1 ... - Echemi.

- 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem - NIH.

- US5371303A - One-step preparation of 4,6-dinitroresorcinol

- WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google P

- 4-Aminoresorcinol | C6H7NO2 | CID 432827 - PubChem.

- PROCESS FOR PREPARING 4,6-DINITRORESORCINOL - European Patent Office - EP 0296221 B1 - Googleapis.com.

- DE633982C - Process for the preparation of 4-nitroresorcinol - Google P

- Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs.

- ONE-STEP PREPARATION OF 4,6-DINITRORESORCINOL FROM RESORCINOL - European P

- WO/2020/093657 METHOD FOR PREPARING 4,6-DIAMINO RESORCINOL HYDROCHLORIDE - WIPO P

- An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol

- Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google P

- CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google P

- WO/1988/005038 PROCESS FOR PREPARING 4,6-DINITRORESORCINOL.

- 2-アセトアミド-5-フルオロ安息香酸(CAS 49579-56-8)の世界市場 ...

Sources

- 1. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 2. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Zinin reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Amino-6-nitroresorcinol hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-6-nitroresorcinol hydrochloride (CAS No: 883566-55-0).[1][2][3] Given the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on the foundational principles governing its solubility, predicted behavior based on structurally similar molecules, and detailed experimental protocols to enable researchers to determine its solubility profile in various solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a substituted aromatic compound. Its structure, featuring a benzene ring with two hydroxyl groups (resorcinol), an amino group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility. The hydrochloride salt form is expected to enhance its aqueous solubility compared to the free base.

The presence of polar functional groups—hydroxyl (-OH), amino (-NH2), and nitro (-NO2)—suggests that this compound will exhibit a preference for polar solvents. These groups can participate in hydrogen bonding, a key factor in the dissolution process.

Based on the solubility of structurally related compounds, we can infer the following:

-

Aminophenols: 4-Aminophenol is moderately soluble in water and alcohols, with very high solubility in dimethyl sulfoxide (DMSO).[4]

-

Nitrophenols: 4-Nitrophenol is soluble in water and very soluble in ethanol, ether, and acetone.[5]

-

Nitroresorcinols: 2-Nitroresorcinol is slightly soluble in water but shows good solubility in methanol.[6]

-

Aminoresorcinols: 4-Aminoresorcinol hydrochloride is reported to have high solubility in water and is slightly soluble in DMSO and methanol.[7]

Considering these analogs, this compound is predicted to be soluble in polar protic solvents like water and ethanol, and in polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents like toluene or hexane is expected to be low.

A summary of the predicted solubility is presented in the table below:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble | The hydrochloride salt and the presence of multiple hydrogen bond donor and acceptor groups (-OH, -NH2, -NO2) will facilitate strong interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will help to solvate the ionic hydrochloride salt and the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is high, and the energy required to break the crystal lattice will not be compensated by the weak van der Waals interactions with nonpolar solvents. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability for compounds with low to moderate solubility.[8][9]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Experimental Workflow:

Caption: Shake-flask solubility determination workflow.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. A visual excess of solid should remain.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).[10]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the solution using a chemically inert syringe filter (e.g., PTFE). This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.[11]

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Kinetic Solubility Determination

For higher throughput screening, kinetic solubility methods can be employed. These methods are generally faster but may not represent the true thermodynamic equilibrium.[8][11]

Kinetic Solubility Workflow:

Caption: Kinetic solubility determination workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As a hydrochloride salt of an amine, the pH of the aqueous solution will have a profound effect on its solubility. The amino group will be protonated at acidic pH, enhancing solubility. As the pH increases towards the pKa of the amino group, the free base will form, which is expected to be less soluble. The phenolic hydroxyl groups will deprotonate at alkaline pH, which may increase solubility again.

-

Temperature: For most solids, solubility increases with temperature. It is recommended to determine solubility at different temperatures relevant to the intended application (e.g., refrigerated, room, and physiological temperatures).[10]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as mg/mL or mol/L, along with the solvent, temperature, and pH (for aqueous solutions).

Example Data Table:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method Used |

| Water | 25 | 7.0 | Experimental Data | Shake-Flask |

| Ethanol | 25 | N/A | Experimental Data | Shake-Flask |

| DMSO | 25 | N/A | Experimental Data | Shake-Flask |

| Phosphate Buffer | 37 | 7.4 | Experimental Data | Shake-Flask |

Conclusion

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. (n.d.). Benchchem.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR).

- 2-Nitroresorcinol. (n.d.). ChemicalBook.

- 4-Nitro-2-Aminophenol. (n.d.). ChemBK.

- Physical and Chemical Properties of 4-Nitrophenol. (2023). National Center for Biotechnology Information (NCBI).

-

4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

-

4-aminoresorcinol hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2021). Egyptian Journal of Chemistry.

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Cas no 883566-55-0 (this compound). (n.d.). Kuujia. Retrieved from [Link]

-

4-Nitroresorcinol. (n.d.). PubChem. Retrieved from [Link]

-

4-Aminoresorcinol. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of 4-nitroresorcinol. (1936). Google Patents.

- Solubilities of Amino Acids in Different Mixed Solvents. (1986). Indian Journal of Chemistry.

- Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II) Complexes. (2023).

-

2-Nitroresorcinol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 883566-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 883566-55-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 883566-55-0(this compound) | Kuujia.com [kuujia.com]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Nitroresorcinol | 601-89-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Spectroscopic Guide to 4-Amino-6-nitroresorcinol Hydrochloride: Predictive Analysis and Experimental Protocols

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. reddit.com [reddit.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

4-Amino-6-nitroresorcinol Hydrochloride: A Versatile Precursor in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-nitroresorcinol hydrochloride is a strategically functionalized aromatic compound poised as a significant building block in modern organic synthesis. The presence of ortho-positioned amino and hydroxyl groups, combined with a nitro moiety on a resorcinol framework, provides a unique platform for constructing complex molecular architectures, particularly heterocyclic systems. This guide offers a detailed technical exploration of its synthetic potential, focusing on its application in the development of high-value compounds for medicinal chemistry and materials science. We will examine key chemical transformations, provide validated experimental insights, and discuss the mechanistic rationale behind its reactivity, all substantiated by authoritative sources.

Introduction: The Strategic Value of a Multifunctional Scaffolding

This compound (CAS No: 883566-55-0) is an organic intermediate whose structure is primed for diverse chemical reactivity.[1] The molecule incorporates several key functional groups onto a 1,3-dihydroxybenzene (resorcinol) core, each contributing to its synthetic utility:

-

o-Aminophenol Moiety: The vicinal amino and hydroxyl groups are the cornerstone of its utility, serving as a direct precursor for the formation of fused heterocyclic rings such as benzoxazoles.

-

Nitro Group: As a powerful electron-withdrawing group, the nitro functionality modulates the reactivity of the aromatic ring. Crucially, it can be readily reduced to a second amino group, unlocking a different set of synthetic pathways toward structures like diamino-substituted aromatics, which are themselves valuable precursors.[2]

-

Resorcinol Core: The two hydroxyl groups activate the benzene ring, influencing its substitution patterns and providing additional sites for modification through etherification or esterification.

This combination of reactive sites makes it a valuable starting material for synthesizing a range of products, including fluorescent dyes, pharmaceuticals, and specialty polymers.[3]

Core Synthetic Applications & Methodologies

The true potential of this compound is realized in its application as a foundational component for constructing more complex, high-value molecules.

Synthesis of Phenoxazine and Phenoxazinone Heterocycles

Phenoxazines are a critical class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] They are also widely used as fluorescent dyes and redox indicators. The o-aminophenol core of this compound is ideal for constructing the phenoxazine skeleton.

The synthesis generally proceeds via an oxidative condensation reaction between the aminophenol and a suitable partner, such as a quinone or another aminophenol, followed by cyclization.[5]

Generalized Experimental Protocol: Synthesis of a Dinitrophenoxazine Derivative

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a suitable difluoro-dinitrobenzene derivative in ethanol.

-

Base Addition: Add 2.5 equivalents of a mild base, such as sodium carbonate (Na₂CO₃), to the mixture to neutralize the hydrochloride and facilitate the reaction.

-

Thermal Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: After cooling to ambient temperature, the product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove residual starting materials.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent like a dichloromethane/petroleum ether mixture to yield the pure phenoxazine product.[5]

Causality: The use of a mild base is critical to deprotonate the phenolic hydroxyl and amino groups, enhancing their nucleophilicity to attack the electron-deficient aromatic ring of the coupling partner. Ethanol serves as a polar protic solvent that can solubilize the reactants while being relatively easy to remove.

Diagram: General Workflow for Phenoxazine Synthesis

Caption: Generalized workflow for the synthesis of phenoxazine derivatives.

Construction of Benzoxazole Scaffolds

Benzoxazoles are another privileged heterocyclic motif frequently found in medicinally active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8] The synthesis of the benzoxazole ring from this compound typically involves a condensation reaction with a carboxylic acid or its equivalent, followed by cyclodehydration.

Generalized Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole

-

Reactant Mixing: Combine 1.0 equivalent of this compound with 1.1 equivalents of a desired carboxylic acid in a flask containing a high-boiling solvent that can facilitate water removal, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Condensation & Cyclization: Heat the mixture to 140-160°C for 3-5 hours. The acidic medium catalyzes both the initial amide formation and the subsequent intramolecular cyclodehydration.

-

Work-up: Carefully pour the hot, viscous reaction mixture into a beaker of ice water with vigorous stirring. This will precipitate the crude product and dilute the acid.

-

Neutralization & Isolation: Neutralize the aqueous slurry with a base (e.g., sodium bicarbonate solution) until effervescence ceases. Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude solid can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water).

Causality: Polyphosphoric acid acts as both the solvent and a powerful dehydrating agent, driving the equilibrium of the cyclization step towards the benzoxazole product. The high temperature is necessary to overcome the activation energy for the intramolecular ring closure.

Diagram: Benzoxazole Formation Pathway

Caption: Key steps in the synthesis of benzoxazole derivatives.

Precursor for High-Performance Polymers

Following the reduction of its nitro group to an amine, the resulting 4,6-diaminoresorcinol is an excellent monomer for producing high-performance polymers like polybenzoxazoles (PBOs).[9] PBOs are known for their exceptional thermal stability, high tensile strength, and chemical resistance.

The polymerization process involves a polycondensation reaction between the diaminoresorcinol monomer and a dicarboxylic acid derivative, typically a diacyl chloride or a terephthalic acid.

Physicochemical & Safety Data

Key Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂O₄ | [1][10] |

| Molecular Weight | 206.59 g/mol | [1][10] |

| Appearance | Very Dark Purple to Brown Solid | [3] |

| Melting Point | >220 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| CAS Number | 883566-55-0 | [1][10] |

Hazard Identification and Safe Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[11] May cause damage to organs (Central nervous system, Blood) if ingested.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. Use a respirator if dust is generated.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling and prevent contaminated work clothing from leaving the workplace.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[3][12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water. If irritation or a rash occurs, get medical advice.

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Inhalation: Move person to fresh air.[11]

-

Conclusion and Future Outlook

This compound is a potent and versatile intermediate in organic synthesis. Its pre-organized functional groups provide efficient routes to valuable heterocyclic cores like phenoxazines and benzoxazoles, which are central to many drug discovery and materials science programs. The ability to further transform the nitro group significantly broadens its synthetic scope, notably as a precursor to robust polymer systems. Future research will likely focus on expanding the library of derivatives synthesized from this precursor, exploring novel catalytic methods for its transformation, and evaluating the biological and material properties of the resulting compounds.

References

-

ChemBK. (2024). 4-aminoresorcinol hydrochloride. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 883566-55-0 (this compound). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972-2999. doi: 10.2174/0929867323666160510123023. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Resorcinol. Retrieved from [Link]

-

Yozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. doi: 10.1016/j.ejmech.2020.112979. Retrieved from [Link]

- Google Patents. (n.d.). CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method.

-

Das, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5195-5221. doi: 10.1039/d2ra07684a. Retrieved from [Link]

-

Kim, H. Y., et al. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Bioorganic & Medicinal Chemistry, 25(12), 3114-3122. doi: 10.1016/j.bmc.2017.03.072. Retrieved from [Link]

-

Al-Mokhanam, A. A., et al. (2018). New Functionalized Phenoxazines and Phenothiazines. Australian Journal of Chemistry, 71(8), 606-613. Retrieved from [Link]

-

MarketPublishers. (n.d.). This compound (CAS 883566-55-0) Market Research Report 2025. Retrieved from [Link]

- Google Patents. (n.d.). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.

Sources

- 1. 883566-55-0(this compound) | Kuujia.com [kuujia.com]

- 2. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 10. 883566-55-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Amino-6-nitroresorcinol Hydrochloride as a Precursor for Azo Dyes

This guide provides a comprehensive technical overview of 4-Amino-6-nitroresorcinol hydrochloride, a key intermediate in the synthesis of specialized azo dyes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemistry, synthesis protocols, and analytical validation of azo dyes derived from this precursor.

Introduction: The Strategic Importance of Substituted Anilines in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1] The color, solubility, and binding properties of these dyes are intricately determined by the nature of the aromatic systems and the substituents they bear. This compound emerges as a precursor of significant interest due to its unique substitution pattern. The presence of an amino group allows for diazotization, the foundational step in azo dye synthesis, while the nitro and hydroxyl groups act as powerful auxochromes, influencing the tinctorial strength and color of the final dye molecule. Furthermore, the resorcinol backbone offers potential for complexation with metal ions, opening avenues for the development of mordant dyes with enhanced fastness properties.

This guide will elucidate the chemical principles underpinning the use of this compound in azo dye synthesis, provide a detailed experimental protocol for its conversion, and discuss the analytical techniques for the characterization of the resulting dyes.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 883566-55-0 | [2] |

| Molecular Formula | C₆H₇ClN₂O₄ | [3] |

| Appearance | Brown Crystalline Solid | [3] |

| Purity | ≥99.0% (Grade A) | [3] |

| Application | Dyestuff intermediate, key intermediate for super-fiber PBO | [3] |

The Core Synthesis: From Precursor to Azo Dye

The synthesis of azo dyes from this compound is a two-step process: diazotization of the primary aromatic amine followed by coupling with a suitable aromatic nucleophile.

The Diazotization Reaction: Activating the Precursor

Diazotization is the conversion of the primary amino group of 4-Amino-6-nitroresorcinol into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.[4] The hydrochloric acid present in the precursor salt and added during the reaction serves to generate nitrous acid (HNO₂) in situ from sodium nitrite.

The overall transformation can be represented as:

Ar-NH₂ + 2HCl + NaNO₂ → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

The temperature of the reaction is critical and must be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.

The Coupling Reaction: Chromophore Formation

The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, to form the stable azo dye. The choice of the coupling component is crucial as it significantly influences the color of the final dye. Phenols and naphthols are common coupling components that react readily with diazonium salts in alkaline or mildly acidic conditions.[5]

For the purpose of this guide, we will consider the coupling of the diazotized 4-Amino-6-nitroresorcinol with β-naphthol, a widely used coupling component that typically yields reddish-hued dyes.

Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol

This protocol is an adapted procedure based on established methods for the synthesis of azo dyes from similar aromatic amines and coupling components.[4][5][6]

Materials and Reagents

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Urea (optional, for quenching excess nitrous acid)

-

Distilled water

-

Ice

Step-by-Step Methodology

Part A: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound, ensuring the temperature remains below 5°C.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The formation of a clear, pale-yellow solution indicates the formation of the diazonium salt.

-

(Optional) To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper.

Part B: Coupling with β-Naphthol

-

In a separate 500 mL beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution of β-naphthol to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the stirred, cold β-naphthol solution.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Isolate the crude azo dye by vacuum filtration, washing it with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified azo dye.

Self-Validating System and Expected Observations

-

Diazotization: The disappearance of the solid this compound and the formation of a clear solution is a key indicator. A positive test with starch-iodide paper after the addition of sodium nitrite confirms the presence of nitrous acid, and its subsequent quenching with urea (if performed) can be monitored until a negative test is achieved.

-

Coupling: The immediate formation of a deeply colored precipitate upon mixing the diazonium salt and the β-naphthol solution is a strong visual confirmation of a successful coupling reaction. The color of the precipitate is expected to be in the red-orange to red-brown range.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-Vis spectrum of the azo dye, dissolved in a suitable solvent like ethanol or DMSO, is expected to show a strong absorption band in the visible region (typically between 400-600 nm), which is characteristic of the extended π-conjugated system of the azo chromophore.[7] The λmax will be indicative of the specific color of the dye.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present in the dye molecule. Key expected peaks include: a broad O-H stretching band (from the hydroxyl groups), N-H stretching (if any residual), aromatic C-H stretching, the characteristic N=N stretching of the azo group (around 1400-1500 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the azo dye. The spectra will show characteristic signals for the aromatic protons and carbons, and the positions of these signals will be influenced by the various substituents on the aromatic rings.

Purity Assessment

-

Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the synthesized dye and to monitor the progress of the reaction. A single spot on the TLC plate for the purified product indicates a high degree of purity.

-

Melting Point Determination: A sharp melting point range for the crystalline dye is also an indicator of its purity.

Potential Applications

While specific applications for azo dyes derived directly from this compound are not extensively documented in readily available literature, based on the chemistry of related compounds, several potential applications can be inferred:

-

Textile Dyes: The presence of hydroxyl groups suggests that these dyes could be applied to natural fibers like cotton, wool, and silk, potentially as mordant dyes where the color fastness is enhanced by complexation with metal salts.[8]

-

Pigments: Insoluble azo dyes can be used as pigments in paints, inks, and plastics.

-

Analytical Reagents: The color change of some azo dyes in response to pH or the presence of metal ions makes them suitable as indicators in analytical chemistry.

-

Biomedical Applications: Azo compounds have been investigated for a range of biomedical applications, including as antimicrobial agents and in photodynamic therapy, though this would require extensive further research for any new dye.[9]

Safety Considerations

-

This compound and other aromatic amines and nitro compounds should be handled with care as they can be toxic and irritants.

-

Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Hydrochloric acid and sodium hydroxide are corrosive.

-

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion